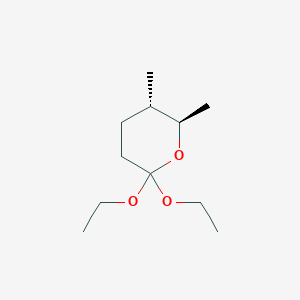

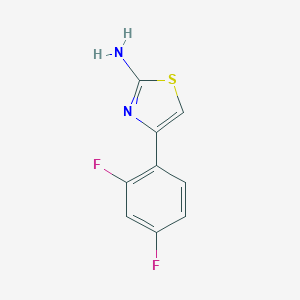

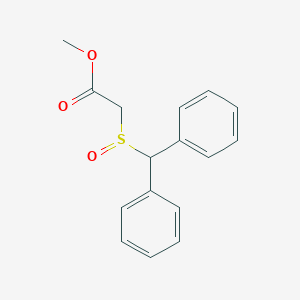

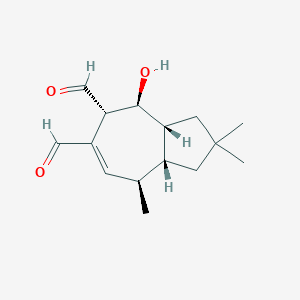

![molecular formula C31H35FN4O2 B022942 3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 93801-18-4](/img/structure/B22942.png)

3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

説明

Synthesis Analysis

The compound belongs to a class of compounds synthesized for various pharmacological activities, including antipsychotic profiles. A notable method of synthesis involves the construction of the triazaspirodecanone framework with specific substitutions on the phenyl moiety and the N-3 nitrogen atom to achieve desired properties (Wise et al., 1985). Another approach involves the synthesis of derivatives with potential as dopamine D2 receptor ligands through modifications to increase lipophilicity and selectivity for the D2 receptor over serotonin 5HT2 receptors (Waterhouse et al., 1998).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various analytical techniques, including FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS spectral analysis. These compounds exhibit structural features conducive to biological activity, as demonstrated in studies on novel derivatives with anticonvulsant and cytotoxic potential against leukemia cell lines (Guillon et al., 2020).

Chemical Reactions and Properties

The reactivity of this class of compounds has been explored in the context of their potential as pharmacological agents. For instance, derivatives have been synthesized for antimicrobial activity, highlighting the versatility of the triazaspirodecanone scaffold in facilitating diverse chemical modifications and biological applications (Singh et al., 2021).

Physical Properties Analysis

Investigations into the physical properties of these compounds, such as lipophilicity and radiochemical purity, are critical for their development as radioligands for positron emission tomography studies. The synthesis and characterization of iodine-123 labeled derivatives for imaging dopamine D2 receptors illustrate the importance of optimizing physical properties for in vivo imaging applications (Waterhouse et al., 1998).

Chemical Properties Analysis

The chemical properties, including the reactivity and stability of these compounds under various conditions, are essential for their application in medicinal chemistry. Studies on the electron impact mass spectrometry of substituted triazaspirodecan-4-ones provide insights into their structural integrity and potential for mapping dopamine receptors in the brain (Danieli et al., 1989).

科学的研究の応用

Ligand Receptor Interaction

The compound has been identified as a high-affinity ligand for the human ORL1 (orphanin FQ/nociceptin) receptor. A series of ligands, including this compound, exhibit moderate to good selectivity against opioid receptors and behave as full agonists in biochemical assays (Röver et al., 2000).

Ultrasound-assisted Synthesis

Novel derivatives of the compound were synthesized using an ultrasound-assisted method, providing environmental friendliness, energy efficiency, short reaction time, and greater selectivity under ambient conditions. These derivatives were characterized by various spectral data (Velupula et al., 2021).

Opioid Receptor Modulation

A series of N-biarylalkyl derivatives of the compound were prepared and evaluated for biological activity at opioid and opioid receptor-like-1 (ORL-1) G-protein coupled receptors. Modifications on the biaryl moiety resulted in enhanced affinity for the mu-opioid receptor (Jordan et al., 2005).

Anxiolytic Properties

The compound, particularly the derivative 8-(2,3,3a,4,5, 6-hexahydro-1H-phenalen1-yl)-1-phenyl-1,3,8-triaza-spiro[4. 5]decan-4-one, has shown to exhibit anxiolytic-like effects and decrease neophobia in a novel environment when tested in vivo (Wichmann et al., 2000).

Antileukemic Activity

The compound, specifically 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one, was synthesized and demonstrated interesting cytotoxic potential against several human leukemia cell lines, signifying its potential in cancer research (Guillon et al., 2020).

Antimicrobial Activity

Novel Oxazin Analogs of Thio-4-azaspiro[4.5]decan-3-one, including derivatives of the compound, showed moderate to good antimicrobial activity against various bacterial strains, indicating their potential in antimicrobial drug development (Singh et al., 2021).

特性

IUPAC Name |

3-[2-(4-aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35FN4O2/c32-26-12-10-25(11-13-26)29(37)7-4-19-34-21-17-31(18-22-34)30(38)35(20-16-24-8-14-27(33)15-9-24)23-36(31)28-5-2-1-3-6-28/h1-3,5-6,8-15H,4,7,16-23,33H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOJSVPHSJPGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCC4=CC=C(C=C4)N)CCCC(=O)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70239663 | |

| Record name | N-(4-Aminophenethyl)spiroperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

CAS RN |

93801-18-4 | |

| Record name | N-(4-Aminophenethyl)spiroperidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093801184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Aminophenethyl)spiroperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

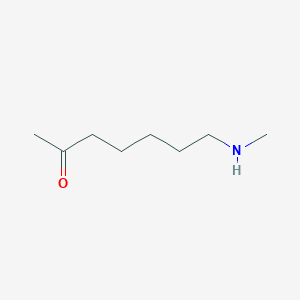

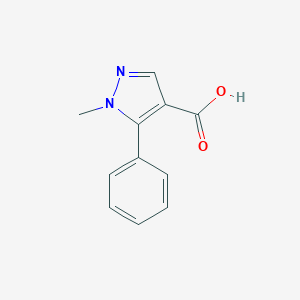

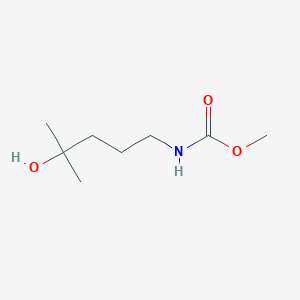

![N-[1-(aminomethyl)propyl]-N,N-dimethylamine](/img/structure/B22886.png)